molecular formula H2SO4.O3S<br>H2O7S2 B3057394 Oleum CAS No. 8014-95-7

Oleum

Cat. No. B3057394
CAS RN: 8014-95-7
M. Wt: 178.15 g/mol
InChI Key: HIFJUMGIHIZEPX-UHFFFAOYSA-N
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Description

Oleum, also known as fuming sulfuric acid, refers to solutions of various compositions of sulfur trioxide in sulfuric acid, or sometimes more specifically to disulfuric acid . It can be described by the formula ySO3·H2O where y is the total molar mass of sulfur trioxide content .


Synthesis Analysis

Oleum is produced in the contact process, where sulfur is oxidized to sulfur trioxide which is subsequently dissolved in concentrated sulfuric acid . Sulfuric acid itself is regenerated by dilution of part of the oleum .


Molecular Structure Analysis

The molecular structure of Oleum can be represented as H2SO4.SO3 or H2SO4.O3S or H2O7S2 .


Physical And Chemical Properties Analysis

Oleum is a colorless fuming liquid . It is generally assessed according to the free SO3 content by mass. It can also be expressed as a percentage of sulfuric acid strength; for oleum concentrations, that would be over 100% . The boiling point is about 290°C and it has a relative density of 1.84 .

Scientific Research Applications

  • Olive Oil Quality and Authenticity

    • Oleum in Olive Oil Analysis : The OLEUM project focuses on olive oil quality and authenticity, emphasizing the detection and prevention of olive oil fraud. Scientists within this project have reached a consensus on the compounds to be determined for supporting health claims on olive oil polyphenols as per EC Reg. 432/2012, involving oleum components (Tsimidou et al., 2018).
  • Spectroscopy in Astrochemical Research

    • Oleum as a Superacid Medium : Oleum, known as fuming sulphuric acid, has been utilized as a medium to generate radical cations of polycyclic aromatic hydrocarbons (PAHs) for study by electronic absorption spectroscopy. This research is also relevant to astrochemistry, particularly for large PAHs like coronene and hexabenzocoronene (Cataldo et al., 2010).
  • Chemical Synthesis and Industrial Processes

    • Fluorinated Olefins and Oleum : Oleum is used in the preparation of beta-sultones from various fluorinated olefins, showcasing its utility in chemical synthesis. This process, however, presents challenges due to the instability of certain sultones in the presence of oleum (Cheburkov & Lamanna, 2003).
    • Handling and Mitigation of Oleum Spills : Research on oleum spills, such as in cases of accidents during the transportation or storage of oleum, emphasizes the need for effective mitigation strategies. This includes understanding the behavior of oleum in different conditions, like its reaction with water and atmospheric conditions (Dharmavaram, 2008).
  • Materials Science and Nanotechnology

    • Carbon Nanotube Films from Oleum : Oleum has been used in creating single-wall carbon nanotube films, demonstrating significant applications in materials science. These films have been noted for their electrical conductivity and physical properties, relevant for various technological applications (Sreekumar et al., 2003).
  • Traditional Medicine and Pharmacology

    • Oleum Cinnamomi in Traditional Medicine : Oleum Cinnamomi, used traditionally for treating coronary heart disease, has been the subject of quality control studies. This involves identifying quality control markers and evaluating the chemical composition for effective use in traditional medicine (Zheng et al., 2022).
  • Photothermal Therapy and Cancer Treatment

    • Oleum in Cancer Therapy : Oleum treatment has been used in the synthesis of single-layer MoS2 nanosheets, which serve as drug carriers for cancer therapy. This research highlights oleum's role in facilitating the combination of chemotherapy and photothermal therapy (Yin et al., 2014).

Safety And Hazards

Oleum is dangerous to human health. It is rapidly destructive to all body tissues, causing severe burns which may result in scarring . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The Oleum market is expected to experience significant growth in the Asia-Pacific region, with North America and Europe close behind. The segment growth is driven by various factors, including the rising demand for oleum in the chemical and fertilizer industries .

properties

IUPAC Name

sulfuric acid;sulfur trioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/H2O4S.O3S/c1-5(2,3)4;1-4(2)3/h(H2,1,2,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

HIFJUMGIHIZEPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

OS(=O)(=O)O.O=S(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
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Molecular Formula

H2SO4.SO3, H2SO4.O3S, H2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name SULFURIC ACID, FUMING
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Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Thick fuming yellow liquid. Density 16.5 lb / gal. Very toxic by inhalation. Corrosive to metals and tissue, quickly causing severe burns. Used to make chemicals, dyes, explosives and in petroleum refining., Liquid, Colorless to brown, fuming, viscous, and hygroscopic liquid; [ICSC], COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR.
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Solubility

Solubility in water: miscible, reaction
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Density

1.91 to 1.97 at 59 °F (USCG, 1999), 114.70 lb/cu ft, 15.33 lb/USA gal, Relative density (water = 1): 1.9
Details Weast, R.C. (ed.) Handbook of Chemistry and Physics. 69th ed. Boca Raton, FL: CRC Press Inc., 1988-1989., p. F-7
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Vapor Density

Relative vapor density (air = 1): 3-3.3
Record name OLEUM
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Vapor Pressure

approximately 20 kPa at 40 °C /50% SO3, wt % (% Oleum)/
Details Muller TL; Kirk-Othmer Encyclopedia of Chemical Technology. (2005). NY, NY: John Wiley & Sons; Sulfuric Acid and Sulfur Trioxide. Online Posting Date: May 19, 2006.
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Product Name

Oleum

Color/Form

Colorless or slightly colored, viscous liquid, Heavy, oily liquid; colorless to dark brown depending on purity, Heavy, fuming, yellow liquid

CAS RN

8014-95-7
Record name SULFURIC ACID, FUMING
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Record name Fuming sulfuric acid
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Record name OLEUM
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Synthesis routes and methods I

Procedure details

FIG. 7 depicts a subunit for sulfuric acid. Liquid sulfur dioxide is supplied by a cylinder 121 to a fractionating column 122 and then to a membrane filter 123. The purified sulfur dioxide gas is then fed to a catalytic oxidizer 124 where it is combined with purified air 125 over a platinum or other suitable catalyst to produce sulfur trioxide 126. The sulfur trioxide is combined with purified sulfuric acid 127 in an absorber 128 to form ultra-pure oleum 129, which is subsequently diluted with ultra-pure water 130 in a diluting vessel 131. An electrolysis cell 132 then converts this diluted oleum to a mixture of sulfuric and persulfuric acids 133. recycling some of the sulfuric acid back to the absorber 128. As in the other subunits, the product mixture is ready for application directly to the point of use on the fabrication line.
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Synthesis routes and methods II

Procedure details

111.5 parts of 1-aminoanthraquinone are added to 660 parts of o-dichlorobenzene. The mixture is heated to 100°-103° C. and then 74.6 parts of chlorine gas are introduced above the surface of the solution. When the addition of chlorine is complete, 8 parts of bromine are added. The reaction mixture is stirred for 1 hour at 100° C., allowed to cool to room temperature, and then 548 parts of 100% sulfuric acid are added dropwise at 20°-30° C. over 30 minutes. The batch is stirred for 1 hour and the o-dichlorobenzene phase is then separated. Then 72.5 parts of 66% oleum are added to the sulfuric acid phase, which contains a mixture of 1-amino-2,4-dichloroanthraquinone, 1-amino-2-bromo-4-chloroanthraquinone and 1-amino-2,4-dibromoanthraquinone, to give an oleum concentration of c. 7%, and then 52.4 parts of boric acid are added such that the temperature does not exceed 60° C. The reaction mixture is then heated for 1 hour to 100° C. and stirred for 1 hour at this temperature. The temperature is then raised to 137°-140° C. over 30 minutes. The reaction mixture is stirred for 3 hours at this temperature and then cooled to 110° C. 431 parts of water are then added such that the temperature of the mixture is about 130° C. and the concentration of sulfuric acid is about 60%. After stirring for 1 hour at 130° C., the reaction mixture is cooled to 50° C. and filtered at this temperature. The filter residue is washed with 300 parts of 60% sulfuric acid then with water, and vacuum dried at 90°-100° C., to give 125.7 parts of a mixture comprising 86.7% of 1-amino-2-chloro-4-hydroxyanthraquinone and 7.3% of 1-amino-2-bromo-4-hydroxyanthraquinone. This corresponds to a yield of 85.5% of theory.
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Synthesis routes and methods III

Procedure details

The process of claim 4, wherein the concentrated sulfuric acid contains sulfur trioxide in amounts to yield 2 to 5% strength by weight oleum.
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2%

Synthesis routes and methods IV

Procedure details

Into vessel 1 is charged 4-chlorobenzotrifluoride I and an acid mixture of nitric acid, sulfur trioxide and sulfuric acid. The sulfuric trioxide and sulfuric acid usually are combined as forming sulfuric acid or oleum. The molar ratio of nitric acid in the mixture to I suitably is at least 1:1, and, preferably, a slight excess of nitric acid over the 1:1 ratio is present, usually about 5-10%, i.e., a ratio of about 1.1:1, thereby ensuring substantially complete mononitration of I into II.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleum
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Oleum
Reactant of Route 3
Oleum
Reactant of Route 4
Oleum
Reactant of Route 5
Oleum

Citations

For This Compound
103,000
Citations
P Maisenbacher, KA Kovar - Planta medica, 1992 - thieme-connect.com
Hyperici Oleum (St. John's wort oil) used in wound healing contains no hypericin. By using the sunlight maceration method described in the supplement to DAB 6 (EB 6), lipophilic …
Number of citations: 146 www.thieme-connect.com
KMM Koriem - Asian Pacific journal of tropical biomedicine, 2013 - Elsevier
… preparation, botanical investigations of oleum azadirachti oil. Oleum azadirachti oil was found … pregnancy in every animal treated with oleum azadirachti while embryos were developing …
Number of citations: 40 www.sciencedirect.com
S Barbieri, K Brkić Bubola, A Bendini… - Foods, 2020 - mdpi.com
A set of 334 commercial virgin olive oil (VOO) samples were evaluated by six sensory panels during the H2020 OLEUM project. Sensory data were elaborated with two main objectives: (…
Number of citations: 24 www.mdpi.com
FD Miles, H Niblock, D Smith - Transactions of the Faraday Society, 1944 - pubs.rsc.org
… tests of oleum made by the Howard method. This depends on mixing the oleum with sulphuric acid … of the thermal properties of oleum has hitherto been based only on Knietsch’s figures. …
Number of citations: 12 pubs.rsc.org
H Göbel, J Fresenius, A Heinze, M Dworschak… - Der …, 1996 - europepmc.org
The effect of a locally applied peppermint oil preparation on tension-type headache was examined in the design of a randomized, placebo-controlled double-blind crossover study for …
Number of citations: 162 europepmc.org
L Wang, Y Hou, D Yi, B Ding, D Zhao… - Frontiers in …, 2015 - article.imrpress.com
1. ABSTRACT Cinnamon is a traditional herb used for treatment of many human diseases. The most important chemical compounds of the essential oil are cinnamaldehyde and …
Number of citations: 36 article.imrpress.com
K Wang, YC Lu, Y Xia, HW Shao, GS Luo - Chemical engineering journal, 2011 - Elsevier
Microreactors are effective tools for the intensification of fast exothermic chemical reactions. In this work, we focus on the kinetics study of a microreacting process to provide a deeper …
Number of citations: 68 www.sciencedirect.com
T Zimmermann, M Soorholtz, M Bilke… - Journal of the American …, 2016 - ACS Publications
… from sulfuric acid to oleum and close to 44.9% oleum, the formal … At the transition from 100% sulfuric acid to oleum the … of MBS is higher in 65% oleum compared to 20% where the TOF …
Number of citations: 116 pubs.acs.org
T Rehren, L Klappauf - Metalla, 1995 - discovery.ucl.ac.uk
… tut oleum aquis. Die rote oder aschgraue Farbe der Silbererze, die Notwendigkeit des verbleienden Schmelzens, auch das gemeinsame Auftreten von Silber- und Bleierzen decken …
Number of citations: 11 discovery.ucl.ac.uk
MI Vinnik, NG Zarakhani - Russian Chemical Reviews, 1967 - iopscience.iop.org
CONTENTS I. Introduction 51 II. Some properties of concentrated aqueous solutions of sulphuric acid 52 III. Some information about the mechanism of ionisation of alicyclic ketoximes in …
Number of citations: 32 iopscience.iop.org

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